molecular formula C11H16N2O B6430407 3-(cyclopentylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2199369-58-7

3-(cyclopentylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6430407
CAS No.: 2199369-58-7
M. Wt: 192.26 g/mol
InChI Key: IKNXYIYTXZGDDV-UHFFFAOYSA-N
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Description

3-(cyclopentylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones

Preparation Methods

The synthesis of 3-(cyclopentylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentylmethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

3-(cyclopentylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(cyclopentylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: In industrial applications, it may be used in the formulation of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(cyclopentylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

3-(cyclopentylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can be compared with other dihydropyrimidinones and related compounds:

    Similar Compounds: Examples include 3-(cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one and 3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one.

    Uniqueness: The cyclopentylmethyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(cyclopentylmethyl)-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-6-11(14)13(8-12-9)7-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNXYIYTXZGDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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